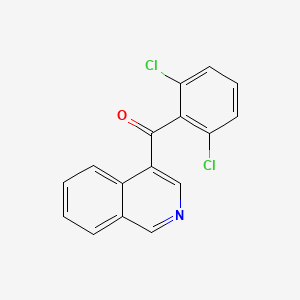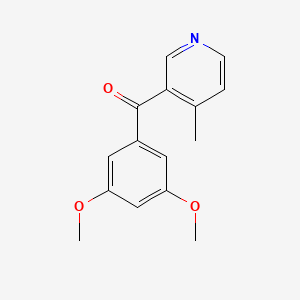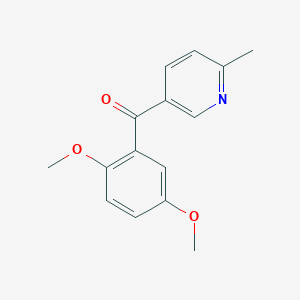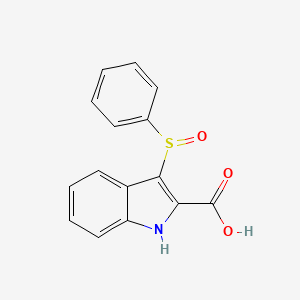
3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indole ring, followed by the introduction of the phenylsulfinyl and carboxylic acid groups .Molecular Structure Analysis
The molecular structure of a compound like this can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on its functional groups. The carboxylic acid group is typically reactive and can undergo reactions like esterification and amide formation .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental techniques .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Tryptoline-3-Carboxylic Acid Derivatives : Novel antidiabetic agents, including compounds related to 3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid, were synthesized, characterized, and evaluated for in vivo antidiabetic activity. Compound DM 5 showed potent antidiabetic activity in streptozotocin-induced diabetic rats (Choudhary et al., 2011).
- Crystal Structure Analysis : The crystal structure of a related compound, 3-Phenylsulfanyl-1-phenylsulfonyl-1H-indole-2-carbaldehyde, was reported, providing insights into the spatial arrangement of phenylsulfonyl and phenylsulfanyl substituents (Sakthivel et al., 2006).
- Direct Lithiation Route : A method for preparing 2-acyl-1-(phenylsulfonyl)indoles from 1-(phenylsulfonyl)indoles using s-butyllithium followed by quenching with carboxylic acid anhydrides was described, showcasing a synthesis route that could potentially apply to the synthesis of 3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid derivatives (Jiang & Gribble, 2002).
Biological Applications and Material Science
- Corrosion Inhibition : 3-(Phenylsulfinyl)indoles were investigated for their corrosion inhibition effects on iron in acidic media. Self-assembled films of these compounds showed significant corrosion inhibition efficiencies, indicating potential applications in protective coatings (Liu et al., 2022).
Chemical Properties and Reactions
- Pummerer Reaction Chemistry : The extension of Pummerer reaction chemistry to 2-(phenylsulfinyl)indoles was explored, demonstrating oxidative cyclization to furnish spirocyclic indolenine products. This method could be applied to the functionalization of indoles, potentially including 3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid derivatives (Feldman & Vidulova, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(benzenesulfinyl)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-15(18)13-14(11-8-4-5-9-12(11)16-13)20(19)10-6-2-1-3-7-10/h1-9,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDQPMKYSKBHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=C(NC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 3-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1453124.png)
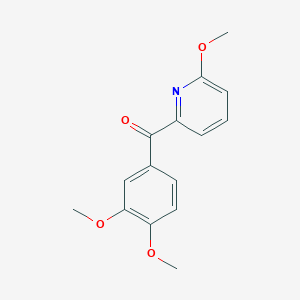
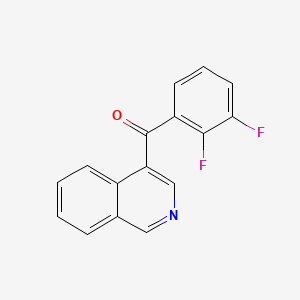
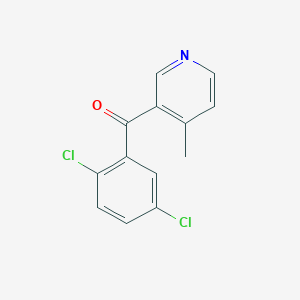
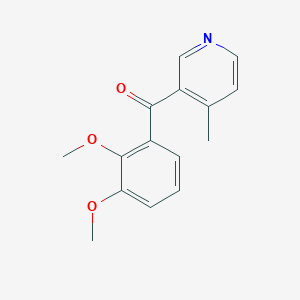
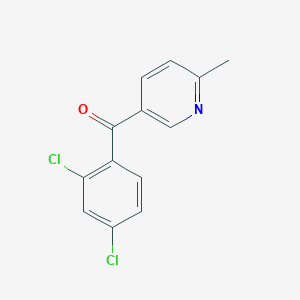
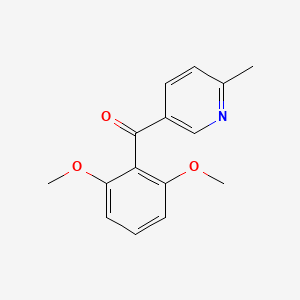
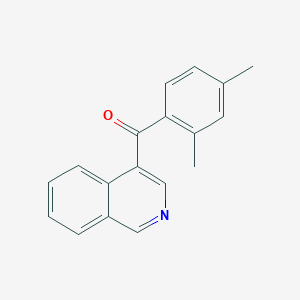
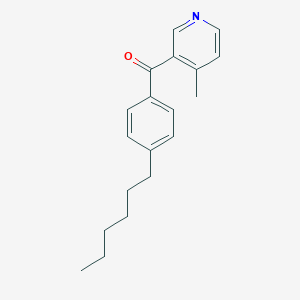
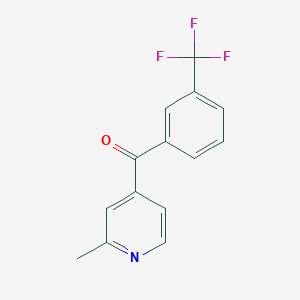
![4-[(5-Mercapto-1,3,4-thiadiazol-2-yl)amino]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B1453141.png)
